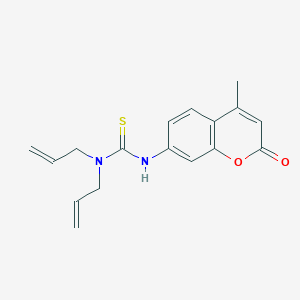
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DACT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DACT is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, as well as the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial properties, this compound has been shown to have several other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit cell migration and invasion. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer drugs. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of interest is the development of novel this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other anticancer drugs, which may enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that may predict response to treatment.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential anticancer and antimicrobial agent. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves a multi-step process that begins with the reaction of 7-hydroxy-4-methylcoumarin with thionyl chloride to form 7-chloro-4-methylcoumarin. The resulting compound is then reacted with allylamine and potassium thiocyanate to form N-allyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. Finally, the addition of diallylamine to the reaction mixture leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial activity against several strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
IUPAC Name |
3-(4-methyl-2-oxochromen-7-yl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-4-8-19(9-5-2)17(22)18-13-6-7-14-12(3)10-16(20)21-15(14)11-13/h4-7,10-11H,1-2,8-9H2,3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFOMGMEFZFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)
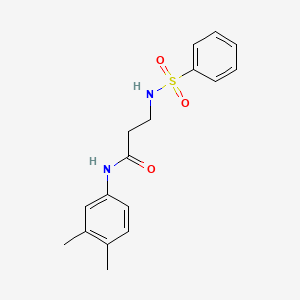
![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
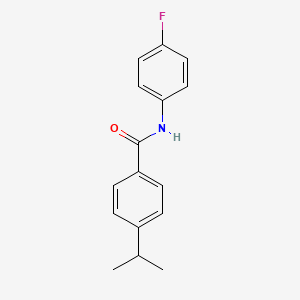
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
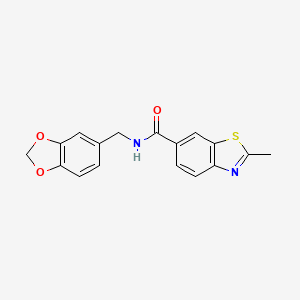
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

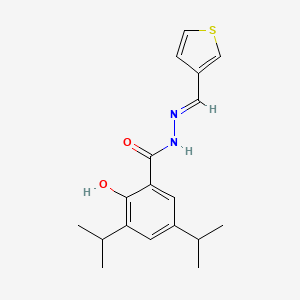
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)